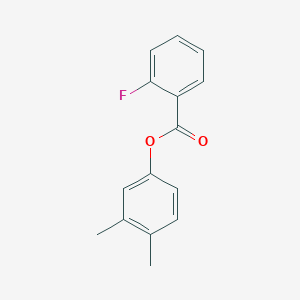

3,4-Dimethylphenyl 2-fluorobenzoate

Description

3,4-Dimethylphenyl 2-fluorobenzoate is an aromatic ester compound featuring a 2-fluorobenzoate group esterified to a 3,4-dimethylphenyl moiety. Its molecular structure combines steric effects from the dimethyl substituents on the phenyl ring with electronic effects from the fluorine atom at the ortho position of the benzoate group.

Properties

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

(3,4-dimethylphenyl) 2-fluorobenzoate |

InChI |

InChI=1S/C15H13FO2/c1-10-7-8-12(9-11(10)2)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |

InChI Key |

NBDHVOYORWPBMU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Purity/Availability | Price (Sample Size) |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₃FO₂ | 260.26 | Not provided | Not available | Not listed |

| 3,4-Difluorobenzoic-d3 acid | F₂C₆D₃COOH | 161.12 | 1219798-70-5 | 98 atom% D | ¥33,000 (100 mg) |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 455-40-3 | >95.0% (HPLC) | ¥13,000 (25 g) |

| 3,5-Difluorobenzoic-d3 acid | C₇D₃F₂O₂ | 161.12 | Not provided | Not specified | Not listed |

Functional Group and Substituent Analysis

- Target Compound (this compound): Contains an ester group (-O-CO-O-) linking the 2-fluorobenzoate and 3,4-dimethylphenyl moieties. Fluorine at the ortho position on the benzoate ring may enhance electron-withdrawing effects, influencing reactivity and stability.

- 3,4-Difluorobenzoic-d3 Acid: A deuterated carboxylic acid with fluorine at the 3,4-positions. Deuterium substitution is critical for isotopic labeling in NMR studies or metabolic research. Higher molecular weight (161.12) compared to non-deuterated analogs due to D₃ substitution .

- 3,5-Difluorobenzoic Acid: Features fluorine atoms at the 3,5-positions on the benzoic acid ring. Widely available at lower cost (¥13,000 for 25 g), indicating industrial relevance .

Electronic and Steric Effects

Fluorine Position :

- In the target compound, the ortho-fluorine may increase the electrophilicity of the ester carbonyl group compared to meta- or para-substituted analogs.

- In contrast, 3,5-difluorobenzoic acid’s symmetric fluorine arrangement could lead to distinct electronic properties, such as altered acidity (pKa) or dipole moments .

Steric Considerations :

- The 3,4-dimethyl groups in the target compound create a bulky environment, which may hinder nucleophilic attack on the ester group.

- Deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid) prioritize isotopic substitution over steric modifications, preserving reactivity while enabling tracking in spectroscopic studies .

Commercial and Practical Implications

- In contrast, 3,5-difluorobenzoic acid is produced at scale (>95% purity, 25 g for ¥13,000), reflecting demand in pharmaceutical or polymer synthesis .

Deuterated Derivatives :

- Deuterated compounds like 3,4-difluorobenzoic-d3 acid are priced significantly higher (¥33,000 for 100 mg), underscoring their specialized use in analytical chemistry or drug metabolism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.